![molecular formula C8H16ClNO2 B1377101 2-Amino-3-cyclopentylpropanoic acid hydrochloride CAS No. 1423369-09-8](/img/structure/B1377101.png)
2-Amino-3-cyclopentylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-cyclopentylpropanoic acid hydrochloride is a chemical compound that belongs to the family of synthetic amino acids. It has a CAS number of 1423369-09-8 .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is C8H16ClNO2. The InChI code is 1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is 193.67 g/mol . It appears as a powder and is stored at room temperature .Scientific Research Applications
Pharmacological Potential of Phenolic Acids
Chlorogenic Acid (CGA)
CGA is a prominent phenolic acid with extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has shown potential in modulating lipid metabolism and glucose, suggesting its usefulness in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic roles that structurally complex acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride could potentially play in medicine (Naveed et al., 2018).
Bioactive Compounds in Cancer Therapy
FTY720 for Cancer Therapy
FTY720, an immunosuppressant approved for multiple sclerosis treatment, exhibits preclinical antitumor efficacy in several cancer models through both S1PR-dependent and independent mechanisms. This review underscores the potential of FTY720 in cancer therapy and encourages further investigation into its molecular targets. The study of FTY720 illustrates the significant interest in developing novel therapeutic agents from bioactive compounds, which could also be relevant for derivatives of amino acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride (Zhang et al., 2013).
Environmental and Health Applications
Sulfamic Acid in Industrial Applications
Sulfamic acid serves as an environmentally friendly alternative for acid cleaning and corrosion inhibition. Its use in removing scales and oxides from metals highlights the potential utility of related compounds in industrial and environmental applications. The study of sulfamic acid's effectiveness and safety underlines the importance of researching other acids for similar applications, which could include 2-Amino-3-cyclopentylpropanoic acid hydrochloride for specific industrial uses (Verma & Quraishi, 2022).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHZGUSFQMRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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